molecular formula C9H6FNO2S B1497846 3-Methoxycarbonyl-4-fluorophenylisothiocyanate CAS No. 1027513-51-4

3-Methoxycarbonyl-4-fluorophenylisothiocyanate

Cat. No.: B1497846
CAS No.: 1027513-51-4
M. Wt: 211.21 g/mol
InChI Key: WLFBHFNUPHYHIR-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-4-fluorophenylisothiocyanate is a fluorinated aromatic isothiocyanate derivative characterized by a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the 3-position and a fluorine atom at the 4-position. The isothiocyanate (-NCS) functional group at the 1-position renders it highly reactive, particularly in nucleophilic addition reactions and cyclocondensation processes. This compound is of significant interest in medicinal chemistry and materials science due to:

  • Electron-withdrawing substituents: The fluorine atom and methoxycarbonyl group modulate electronic effects, enhancing electrophilicity at the isothiocyanate moiety .
  • Applications: Potential use as a building block for bioactive molecules (e.g., enzyme inhibitors) or functional materials (e.g., liquid crystals) .

Properties

IUPAC Name

methyl 2-fluoro-5-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBHFNUPHYHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653439
Record name Methyl 2-fluoro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-51-4
Record name Methyl 2-fluoro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonyl-4-fluorophenylisothiocyanate typically involves the reaction of 4-fluorobenzaldehyde with chloroformates in the presence of a base to form the methoxycarbonyl derivative. This intermediate is then treated with thiocyanate ions to introduce the isothiocyanate group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonyl-4-fluorophenylisothiocyanate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.

  • Substitution: The isothiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Reduced phenyl derivatives.

  • Substitution: Substituted isothiocyanates or other functional groups.

Scientific Research Applications

3-Methoxycarbonyl-4-fluorophenylisothiocyanate has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

  • Medicine: It has potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxycarbonyl-4-fluorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of thiourea derivatives. These derivatives can modulate biological processes by interacting with enzymes and receptors.

Comparison with Similar Compounds

The structural and functional attributes of 3-methoxycarbonyl-4-fluorophenylisothiocyanate are contextualized below against analogous phenyl isothiocyanates and related derivatives.

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -F (4), -COOCH₃ (3), -NCS (1) C₉H₅FNO₂S High electrophilicity due to electron-withdrawing groups; potential use in drug design.
4-(Trifluoromethyl)phenyl isothiocyanate -CF₃ (4), -NCS (1) C₈H₄F₃NS Enhanced lipophilicity from CF₃ group; used in agrochemicals and fluorinated polymers.
4-Methoxyphenyl isocyanate -OCH₃ (4), -NCO (1) C₈H₇NO₂ Less reactive than isothiocyanate; employed in urethane synthesis and crosslinking agents.
3-Methoxy-4-hydroxyphenylacetic acid -OH (4), -OCH₃ (3), -CH₂COOH (1) C₁₀H₁₀O₄ Antioxidant properties; natural product derivative (e.g., vanillic acid analog).
Key Observations :
  • Electronic Effects: The fluorine atom in this compound enhances electrophilicity compared to non-fluorinated analogs like 4-methoxyphenyl isocyanate, enabling faster reactions with amines or thiols .
  • Biological Activity : Fluorinated derivatives (e.g., CF₃-substituted) exhibit higher metabolic stability in vivo compared to methoxycarbonyl analogs, a critical factor in drug design .

Thermal and Spectroscopic Data

  • IR Spectroscopy : The isothiocyanate group typically shows ν(NCS) ~2050–2100 cm⁻¹, while carbonyl (C=O) stretches appear at ~1700 cm⁻¹ .
  • NMR : Fluorine atoms induce deshielding in adjacent protons (e.g., 4-F substituent causes upfield shifts in aromatic protons at the 3-position) .

Biological Activity

3-Methoxycarbonyl-4-fluorophenylisothiocyanate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H8FNO2S
  • Molecular Weight : 225.24 g/mol
  • IUPAC Name : 3-Methoxycarbonyl-4-fluorophenyl isothiocyanate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isothiocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways associated with apoptosis and cell growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung)95.57.5
MCF-7 (Breast)88.210.1
DU145 (Prostate)91.08.5
HepG2 (Liver)93.76.8

The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cancer types .

Mechanism of Antitumor Action

The antitumor mechanism involves the induction of apoptosis in cancer cells through:

  • Mitochondrial Pathway Activation : The compound influences mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
  • Regulation of Apoptotic Proteins : It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, promoting cell death .

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues.
  • Combination Therapy : Preliminary results suggest that combining this compound with standard chemotherapeutics enhances overall efficacy and reduces drug resistance in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxycarbonyl-4-fluorophenylisothiocyanate
Reactant of Route 2
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